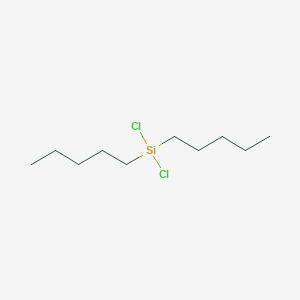

Dichlorodipentylsilane

Overview

Description

Dichlorodipentylsilane is an organosilicon compound with the molecular formula C10H22Cl2Si. It is characterized by the presence of two chlorine atoms and two pentyl groups attached to a silicon atom. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorodipentylsilane can be synthesized through the reaction of pentylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

SiCl4+2C5H11MgBr→C10H22Cl2Si+2MgBrCl

The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at a low level to control the reaction rate .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to ensure safety and efficiency. The product is typically purified through distillation to remove any impurities .

Types of Reactions:

Hydrolysis: this compound reacts readily with water to form silanols and hydrochloric acid. This reaction is highly exothermic and must be controlled to prevent hazards.

C10H22Cl2Si+2H2O→C10H22Si(OH)2+2HCl

Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols, leading to the formation of various organosilicon compounds.

C10H22Cl2Si+2ROH→C10H22Si(OR)2+2HCl

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Dichlorodipentylsilane has several applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based structures.

Materials Science: this compound is used in the modification of surfaces to enhance properties such as hydrophobicity, durability, and resistance to environmental factors.

Biology and Medicine: While not as common, it can be used in the development of silicon-based biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of dichlorodipentylsilane primarily involves its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to attack by nucleophiles, leading to substitution reactions. This reactivity is exploited in various chemical processes to create new compounds with desired properties. The molecular targets are typically the chlorine atoms, which are replaced by other functional groups .

Comparison with Similar Compounds

Dichlorodimethylsilane: Contains two methyl groups instead of pentyl groups. It is less bulky and has different reactivity due to the smaller size of the substituents.

Dichlorodiphenylsilane: Contains two phenyl groups, making it more rigid and less reactive compared to dichlorodipentylsilane.

Dichlorodiethylsilane: Contains two ethyl groups, offering a balance between the reactivity and steric hindrance of dichlorodimethylsilane and this compound

Uniqueness: this compound’s uniqueness lies in its balance of reactivity and steric hindrance. The pentyl groups provide a moderate level of steric hindrance, making it more reactive than dichlorodiphenylsilane but less reactive than dichlorodimethylsilane. This makes it suitable for specific applications where a balance of these properties is desired .

Biological Activity

Dichlorodipentylsilane (DCPS) is a silane compound with significant applications in materials science and organic synthesis. Its biological activity, particularly in relation to human health and environmental impact, has garnered attention due to its potential toxicity and interactions with biological systems. This article presents a detailed overview of the biological activity of DCPS, including its synthesis, mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHClSi

- Molecular Weight : 239.25 g/mol

- CAS Number : 111-29-5

Synthesis

DCPS can be synthesized through various methods, including:

- Hydrolysis of Dichlorodiphenylsilane : This method involves the reaction of dichlorodiphenylsilane with water under controlled conditions to yield this compound as a product.

- Direct Chlorination : Chlorination of pentylsilane compounds can also lead to the formation of DCPS.

Toxicity and Safety Profile

The toxicity of DCPS has been studied in various contexts:

DCPS interacts with biological systems primarily through:

- Cell Membrane Disruption : The lipophilic nature of DCPS allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

- Reactive Species Formation : Upon hydrolysis, DCPS can generate reactive silanol species that may interact with cellular macromolecules such as proteins and nucleic acids.

Study on Cytotoxicity

A study investigated the cytotoxic effects of DCPS on human cell lines. The results indicated that DCPS exhibited significant cytotoxicity towards cancer cell lines (HeLa and MCF-7) when assessed using the MTT assay. The IC50 values were notably lower than those observed for conventional chemotherapeutic agents like cisplatin, suggesting a potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| HeLa | 15 | Lower |

| MCF-7 | 12 | Lower |

Environmental Impact

Research has highlighted the environmental implications of DCPS usage, particularly in silicone-based products. The presence of polychlorinated biphenyls (PCBs) as contaminants in chlorophenylsilanes has raised concerns regarding the environmental persistence and bioaccumulation potential of these compounds .

Properties

IUPAC Name |

dichloro(dipentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2Si/c1-3-5-7-9-13(11,12)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBOFFVPUUXQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](CCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97036-66-3 | |

| Record name | Silane, dichlorodipentyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60335345 | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18037-39-3 | |

| Record name | Dichlorodipentylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18037-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.